L-Alanyl-l-alanine HCl
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Overview
Description
L-Alanyl-l-alanine hydrochloride is a dipeptide composed of two alanine molecules linked by a peptide bond, with an additional hydrochloride group. This compound is known for its stability and solubility in water, making it a valuable component in various scientific and industrial applications.
Mechanism of Action
Target of Action
L-Alanyl-l-alanine HCl, also known as Ala-Ala, is a dipeptide consisting of two alanine molecules. It is primarily targeted by enzymes such as alanine dehydrogenase (AlaDH) and amino acid ester acyltransferase . These enzymes play a key role in microbial carbon and nitrogen metabolism, spore formation, and photosynthesis .
Mode of Action
The compound interacts with its target enzymes to undergo various biochemical reactions. For instance, in the presence of alanine dehydrogenase, L-Alanyl-l-alanine can be converted into pyruvate, which is a key intermediate in several metabolic pathways . The interaction of L-Alanyl-l-alanine with its targets results in changes in the metabolic pathways of the organism.
Biochemical Pathways
L-Alanyl-l-alanine participates in several biochemical pathways. It is involved in the metabolism of alanine, one of the 20 standard amino acids used in the biosynthesis of proteins . Additionally, it can be used in the biosynthesis of L-alanyl-L-glutamine, a dipeptide with high water solubility, good thermal stability, and high bioavailability .
Pharmacokinetics
It is known that l-alanyl-l-alanine can be used as a starting material in the synthesis of other compounds via solution phase peptide synthesis . This suggests that it may have good bioavailability.
Result of Action
The action of this compound at the molecular and cellular level results in the production of other compounds, such as L-alanyl-L-glutamine . This compound has been found to protect the gastrointestinal tract, reducing the risk of infections and infection-related problems such as diarrhea, dehydration, malabsorption, and electrolyte imbalance .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the conformation and thus the reactivity of the molecule . Furthermore, the presence of other compounds, such as enzymes and substrates, can also influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Alanyl-l-alanine hydrochloride can be synthesized through chemical or enzymatic methods. One common chemical synthesis involves the condensation of benzyloxycarbonyl-l-alanine and methyl glutamate via activated ester or triphenyl phosphine/hexachloroethane condensation . This method requires careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity.
Industrial Production Methods: Industrial production of L-Alanyl-l-alanine hydrochloride often employs biotechnological processes. For instance, a metabolically engineered Escherichia coli strain can be used to produce the dipeptide by overexpressing specific enzymes like L-amino acid α-ligase . This method is advantageous due to its efficiency and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: L-Alanyl-l-alanine hydrochloride undergoes various chemical reactions, including hydrolysis, epimerization, and cyclization. In acidic conditions, the dipeptide can hydrolyze into its constituent amino acids, alanine . Epimerization of the N-terminal residue and cyclization into diketopiperazine are also observed under specific conditions .
Common Reagents and Conditions: The hydrolysis of L-Alanyl-l-alanine hydrochloride typically occurs in acidic solutions, such as hydrochloric acid or phosphoric acid . The epimerization and cyclization reactions are influenced by the pH and temperature of the solution.
Major Products: The major products formed from the hydrolysis of L-Alanyl-l-alanine hydrochloride are alanine molecules. Epimerization results in the formation of different stereoisomers, while cyclization leads to the production of diketopiperazine .
Scientific Research Applications
L-Alanyl-l-alanine hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study peptide behavior and stability in various environments . In biology and medicine, it serves as a building block for the synthesis of more complex peptides and proteins. Its stability and solubility make it an ideal candidate for drug formulation and delivery systems .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to L-Alanyl-l-alanine hydrochloride include other dipeptides such as L-Alanyl-l-glutamine and L-Alanyl-l-valine . These compounds share similar structural features but differ in their amino acid composition and properties.
Uniqueness: L-Alanyl-l-alanine hydrochloride is unique due to its high stability and solubility in water, which are not as pronounced in other dipeptides. This makes it particularly useful in applications requiring prolonged stability and easy dissolution .
Conclusion
L-Alanyl-l-alanine hydrochloride is a versatile dipeptide with significant applications in chemistry, biology, medicine, and industry. Its stability, solubility, and ease of synthesis make it a valuable compound for various scientific research and industrial processes.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-3(7)5(9)8-4(2)6(10)11;/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);1H/t3-,4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZTXOMGFUVZSN-MMALYQPHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56611-94-0 |
Source
|
Record name | L-Alanine, L-alanyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56611-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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